molecular formula C7H14O2 B153875 Ethyl isovalerate CAS No. 108-64-5

Ethyl isovalerate

Cat. No.: B153875
CAS No.: 108-64-5
M. Wt: 130.18 g/mol
InChI Key: PPXUHEORWJQRHJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl isovalerate is an organic compound that is the ester formed from ethyl alcohol and isovaleric acid . It is primarily used in the food and perfume industry due to its fruity odor and flavor . .

Mode of Action

As an ester, this compound may interact with biological systems through ester hydrolysis, a common reaction where esters are broken down into their constituent alcohol and carboxylic acid . This process can occur under the action of enzymes known as esterases. The resulting compounds, ethyl alcohol and isovaleric acid, may then exert their own biological effects.

Biochemical Pathways

As a metabolite, it may participate in various metabolic processes . The breakdown products of this compound, ethyl alcohol and isovaleric acid, are involved in several biochemical pathways. Ethyl alcohol, also known as ethanol, is metabolized in the liver by alcohol dehydrogenase to acetaldehyde, which is further metabolized to acetic acid. Isovaleric acid is involved in the metabolism of leucine, an essential amino acid .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. As a small, lipophilic molecule, it is expected to be well-absorbed following oral administration and to distribute widely in the body. As an ester, it is likely to be metabolized via ester hydrolysis, as mentioned above .

Result of Action

This compound is primarily known for its sensory properties, contributing a fruity odor and flavor to various foods and perfumes Ethyl alcohol has well-known effects on the central nervous system, while isovaleric acid may have effects related to its role in leucine metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of ester hydrolysis may be affected by factors such as pH and temperature . Additionally, the sensory properties of this compound, such as its odor and flavor, can be influenced by its concentration and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isovalerate can be synthesized through the esterification reaction between isovaleric acid and ethyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized lipase enzymes, such as those from Rhizomucor miehei, to catalyze the esterification reaction. This method is advantageous due to its high specificity and efficiency. The reaction is typically carried out in a solvent like n-hexane, and the conditions are optimized using response surface methodology to achieve maximum yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl isovalerate, being an ester, primarily undergoes hydrolysis, transesterification, and reduction reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isovaleric acid and ethyl alcohol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different ester.

    Reduction: this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride or similar reducing agents.

Major Products Formed:

    Hydrolysis: Isovaleric acid and ethyl alcohol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohol.

Scientific Research Applications

Ethyl isovalerate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl isovalerate can be compared with other esters such as ethyl butyrate, ethyl acetate, and ethyl propionate. These compounds share similar structural features but differ in their chain lengths and functional groups, leading to variations in their odors and applications.

This compound stands out due to its unique combination of isovaleric acid and ethyl alcohol, giving it a distinct fruity odor that is highly valued in perfumery and flavoring industries.

Properties

IUPAC Name

ethyl 3-methylbutanoate
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InChI

InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3
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InChI Key

PPXUHEORWJQRHJ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(C)C
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Molecular Formula

C7H14O2
Record name ETHYL ISOVALERATE
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DSSTOX Substance ID

DTXSID3047057
Record name Ethyl isovalerate
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Molecular Weight

130.18 g/mol
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Physical Description

Ethyl isovalerate appears as a colorless oily liquid with a strong odor similar to apples. Less dense than water. Vapors heavier than air. May mildly irritate skin and eyes., Liquid, colourless liquid/strong, fruity, vinous, apple-like odour on dilution
Record name ETHYL ISOVALERATE
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Record name Butanoic acid, 3-methyl-, ethyl ester
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Boiling Point

131.00 to 133.00 °C. @ 760.00 mm Hg
Record name Ethyl isovalerate
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Solubility

2 mg/mL at 20 °C, soluble in propylene glycol, 1 ml in 350 ml water; miscible with alcohol, most fixed oils
Record name Ethyl isovalerate
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Density

0.862-0.866
Record name Ethyl isovalerate
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CAS No.

108-64-5
Record name ETHYL ISOVALERATE
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Melting Point

-99.3 °C
Record name Ethyl isovalerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the characteristic aroma of ethyl isovalerate?

A1: this compound is often described as having a fruity, apple-like aroma, reminiscent of blueberries or pineapple. [, , , , ]

Q2: How does the aroma of this compound compare to its isomers?

A2: Interestingly, while this compound possesses a blueberry or pineapple-like scent, its isomers, such as ethyl valerate and isoamyl acetate, exhibit aromas resembling green apple and banana, respectively. This highlights the significance of molecular structure in determining odor perception. []

Q3: Can this compound be considered a key aroma compound in certain foods and beverages?

A3: Yes, this compound contributes significantly to the aroma profile of various products. In Jura flor-sherry wines, it was identified as a key odorant, alongside other fruity esters, oak-related odorants, and compounds like sotolon. [] Similarly, it plays a crucial role in the aroma of Xiaoqu liquor, along with compounds like ethyl octanoate and acetaldehyde. []

Q4: How does the perception of this compound change with concentration?

A4: Studies on strawberries have shown that while this compound significantly contributes to the aroma of fresh strawberries at lower concentrations, its contribution diminishes as the fruit decays and other compounds become more dominant. []

Q5: Are there any sensory studies on the perception of this compound in wine?

A5: Yes, sensory reconstitution studies on Pinot noir wines from Central Otago, New Zealand, identified this compound as one of the odorants with the highest odor activity values. This suggests its significant contribution to the overall aroma profile of these wines. []

Q6: How does this compound interact with biological systems?

A6: Research on Drosophila melanogaster suggests that this compound interacts with olfactory sensory neurons (OSNs), specifically those expressing the odor receptor Or22a. This interaction plays a crucial role in oviposition behavior, influencing where the flies choose to lay their eggs. []

Q7: Does the presence of the chimeric receptor Or22a-b affect the response to this compound in Drosophila melanogaster?

A7: Yes, flies expressing the Or22a-b chimeric receptor exhibit a higher response to this compound compared to flies expressing Or22a and Or22b individually. This difference highlights the potential for altered neuronal responses due to variations in odorant receptor structure. []

Q8: Can microbial volatile organic compounds (mVOCs), including this compound, influence plant growth?

A8: Research suggests that this compound, along with other mVOCs like isoamyl acetate and 3-methyl-1-butanol, can positively impact the growth and development of plants like Arabidopsis thaliana and Nicotiana benthamiana, as well as agave species. This highlights the potential application of these compounds, including this compound, in sustainable agriculture, particularly in arid and semi-arid regions. []

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C7H14O2, and its molecular weight is 130.18 g/mol. []

Q10: How has the structure of this compound been studied?

A10: Structural studies using microwave spectroscopy and quantum chemical calculations have provided detailed insights into the conformation and geometry of this compound. []

Q11: Can this compound be synthesized enzymatically?

A11: Yes, this compound can be synthesized through an esterification reaction between isovaleric acid and ethanol. This reaction can be effectively catalyzed by immobilized lipase from Rhizomucor miehei (Lipozyme IM-20). []

Q12: Are there other methods for the enzymatic synthesis of this compound?

A12: Yes, research has demonstrated the successful synthesis of this compound using Candida rugosa lipase immobilized in gelatin microemulsion-based organogels. This method also explored the reusability of the immobilized enzyme for multiple reaction cycles. [] Additionally, Candida rugosa lipase immobilized on magnetic nanoparticles has also shown promise as a catalyst for this compound synthesis. This method offers advantages such as increased enzyme stability and the potential for easy separation using an external magnet. []

Q13: What factors influence the enzymatic synthesis of this compound?

A13: Several factors, including the enzyme/substrate ratio (E/S), substrate concentration, incubation time, and temperature, significantly affect the yield of this compound during enzymatic synthesis. []

Q14: What are some important physicochemical properties of this compound?

A14: Research has focused on characterizing several physicochemical properties of this compound, including its densities, viscosities, refractive indices, and surface tensions, over a range of temperatures. These properties are crucial for understanding its behavior in various applications, particularly in the food and fragrance industries. [, ]

Q15: How is this compound typically analyzed?

A15: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used for identifying and quantifying this compound in various matrices, including food and beverages. [, , , , , , , , , , ]

Q16: What are some extraction techniques used to isolate this compound for analysis?

A16: Headspace solid-phase microextraction (HS-SPME) and solvent-assisted flavor evaporation (SAFE) are two techniques commonly employed for extracting volatile compounds like this compound from complex matrices like food and beverages. [, , , ]

Q17: How is the odor activity value (OAV) of this compound determined?

A17: The OAV, which indicates a compound's potential contribution to overall aroma, is calculated by dividing its concentration by its odor threshold in a specific medium, typically water. [, ]

Q18: What are the primary applications of this compound?

A18: this compound finds widespread use as a flavoring agent in the food industry, imparting fruity notes to various products. [, , ] It's also a valuable fragrance ingredient in perfumes and cosmetics. [, , , , ]

Q19: How does the presence of this compound impact the quality of fermented products?

A19: In Chinese rice-based Baijiu, specifically Qingya-flavored Baijiu, this compound is among the key compounds contributing to its desirable aroma profile. [] Similarly, it plays a role in the aroma of Jinhua ham, where its concentration varies depending on the grade of the ham, influencing its overall sensory quality. []

Q20: Can this compound serve as a marker for authenticity in certain products?

A20: In traditional Bulgarian grape and plum brandies, the presence and concentration of this compound, along with other esters, higher alcohols, and terpenes, can be used to assess their authenticity and differentiate them based on their origin and production methods. []

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